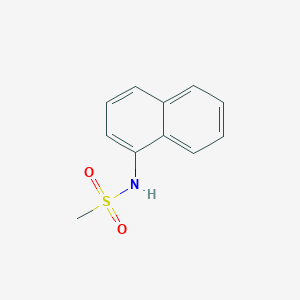

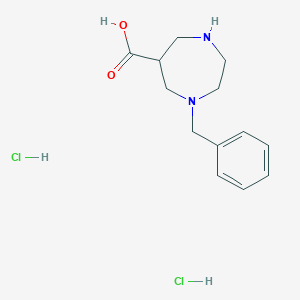

![molecular formula C23H30N4O5S B2502327 Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 886907-55-7](/img/structure/B2502327.png)

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, appears to be a derivative of a class of compounds synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various other chemical entities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions described could be relevant to understanding its chemical nature.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of this acetate with 2-(ethoxymethylene)-malononitrile under the same conditions leads to the formation of ethyl iminothiazolopyridine-4-carboxylate . These methods suggest that the compound of interest could potentially be synthesized through similar interactions, possibly involving a substituted phenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using elemental analysis and spectroscopic data . This implies that the compound of interest would also have a well-defined structure, likely characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring system, which is a common feature in the mentioned derivatives. The dimethoxyphenyl and piperidine-4-carboxylate groups would contribute to the complexity of the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative . This indicates that the compound of interest may also undergo reactions with electrophilic reagents, leading to the formation of new derivatives. The presence of functional groups such as the ethyl ester and the hydroxythiazolo moiety suggests potential sites for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds would be influenced by their molecular structure, particularly the substituents on the phenyl ring and the nature of the heterocyclic systems present. The spectroscopic data used to confirm the structures of related compounds would also be applicable in determining the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Disease-Modifying Antirheumatic Drugs (DMARDs) The metabolites of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, were synthesized to study their structures and pharmacological properties. Among the metabolites, a derivative showed an anti-inflammatory effect in an adjuvant arthritic rat model, indicating potential DMARD activity, although with slightly lower potency than the parent compound (Baba et al., 1998).

Antimicrobial Activities Research into novel 1,2,4-Triazole derivatives, including compounds structurally related to Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, has demonstrated antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative Activity Novel thiophene and thienopyrimidine derivatives, including structures similar to the chemical , were prepared and tested for antiproliferative activity. These compounds showed significant activity on breast cancer than on colon cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2013).

Serotonin Receptor Antagonist A series of compounds including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound of interest, were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These compounds have demonstrated significant 5-HT2 antagonist activity, suggesting their utility in neurological disorders (Watanabe et al., 1992).

Synthesis and Characterization Studies on the synthesis of related coumarin derivatives and the preparation of carboxylic acid derivatives have been conducted, providing insights into the chemical manipulation and potential applications of such compounds (Saikachi & Ichikawa, 1966).

Eigenschaften

IUPAC Name |

ethyl 1-[(3,4-dimethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5S/c1-5-18-24-23-27(25-18)21(28)20(33-23)19(15-7-8-16(30-3)17(13-15)31-4)26-11-9-14(10-12-26)22(29)32-6-2/h7-8,13-14,19,28H,5-6,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGDUUJSVRFXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

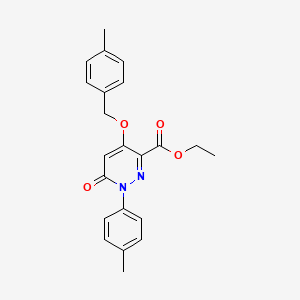

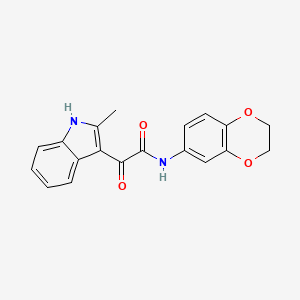

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

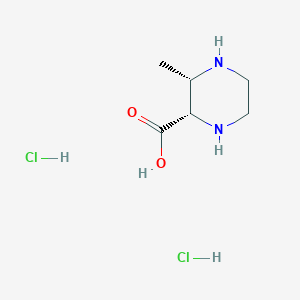

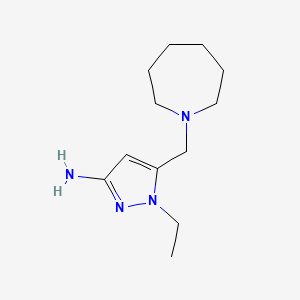

![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)

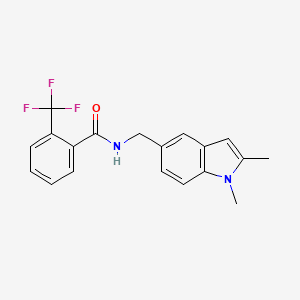

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

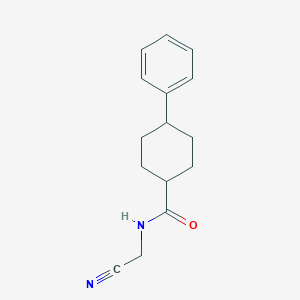

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)